molecular formula C23H27N5O2S B3018976 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide CAS No. 1189449-07-7

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide

Cat. No.: B3018976
CAS No.: 1189449-07-7
M. Wt: 437.56
InChI Key: UTFIMJIELKZCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a heterocyclic organic molecule featuring a fused thienotriazolopyrimidinone core. Its structure includes a butyl substituent at position 4, a ketone group at position 5, and a propanamide side chain linked to a 2-phenylpropyl group. This compound’s complexity arises from its polycyclic framework, which combines thiophene, triazole, and pyrimidine rings.

Properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-3-4-13-27-22(30)21-18(12-14-31-21)28-19(25-26-23(27)28)10-11-20(29)24-15-16(2)17-8-6-5-7-9-17/h5-9,12,14,16H,3-4,10-11,13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFIMJIELKZCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide is a novel molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This compound exhibits structural similarities to other bioactive molecules, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H27N5O2S
Molecular Weight437.6 g/mol
LogP4.0041
Polar Surface Area64.124 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The compound's structure includes a thieno-triazole moiety, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . A study focusing on Polo-like Kinase 1 (Plk1) inhibitors demonstrated that derivatives of triazoloquinazolinone effectively block Plk1 activity, leading to mitotic arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicated that modifications in the side chains could enhance cellular permeability and potency against cancer cell lines such as HeLa and L363 .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell cycle regulation. By targeting Plk1, which is often overexpressed in various cancers, the compound can disrupt normal mitotic processes and promote cell death .

Case Studies

  • Study on Plk1 Inhibition : A recent publication reported that compounds derived from triazoloquinazolinone effectively inhibit Plk1 with an affinity of approximately 4.4 μM. This inhibition was associated with significant antiproliferative effects in cancer cell lines .
  • Cell Cycle Profile Analysis : Another study evaluated the effects of similar compounds on cell cycle progression and apoptosis. The results indicated that these compounds could induce G2/M phase arrest and subsequent apoptosis in treated cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: F084-0686

The most relevant structural analog identified is 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide (Compound ID: F084-0686) . While both compounds share the same thienotriazolopyrimidinone core and propanamide side chain, their aryl substituents differ:

  • Target compound : N-(2-phenylpropyl) group.
  • F084-0686 : N-(4-methylphenyl) group.
Table 1: Physicochemical Comparison
Property Target Compound (Estimated) F084-0686
Molecular Formula C22H25N5O2S C21H23N5O2S
Molecular Weight ~423.54 g/mol 409.51 g/mol
logP (Lipophilicity) ~3.8 (estimated) 3.4968
logSw (Water Solubility) Slightly lower than F084-0686 -3.6988
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 6 6
Polar Surface Area ~64 Ų (similar) 64.124 Ų
Key Differences:

Substituent Effects :

  • The 2-phenylpropyl group in the target compound introduces a branched alkyl chain, increasing steric bulk compared to the 4-methylphenyl group in F084-0684. This may enhance membrane permeability but reduce binding affinity to planar enzymatic pockets .
  • The methyl group in F084-0686 likely improves metabolic stability due to reduced oxidative susceptibility compared to the propyl chain .

Lipophilicity and Solubility :

  • The target compound’s higher logP (~3.8 vs. 3.4968) suggests greater lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Broader Context: Lumping Strategies for Analog Design

Evidence from lumping strategies in organic chemistry highlights that structurally similar compounds (e.g., varying aryl/alkyl substituents) are often grouped for predictive modeling . However, minor structural changes—such as switching from methylphenyl to phenylpropyl—can drastically alter pharmacokinetics. For instance:

  • Bioavailability : Bulkier substituents may hinder absorption via passive diffusion.
  • Metabolism : Longer alkyl chains (e.g., propyl) are more prone to cytochrome P450-mediated oxidation than methyl groups .

Research Implications and Gaps

Pharmacological Profiling: No direct activity data are available for the target compound. Comparative studies with F084-0686 could clarify the impact of substituent bulk on target binding.

Future Directions : Computational docking studies or in vitro assays are needed to validate the hypothesized differences in bioavailability and target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.